5-(3,5-Dimethylphenyl)-3-fluorophenol
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Overview
Description
5-(3,5-Dimethylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the direct fluorination of a suitable precursor, such as 5-(3,5-Dimethylphenyl)phenol, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled conditions to achieve selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high purity and yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding hydrocarbon derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-(3,5-Dimethylphenyl)-3-fluorobenzaldehyde or 5-(3,5-Dimethylphenyl)-3-fluorobenzophenone.
Reduction: Formation of 5-(3,5-Dimethylphenyl)-3-fluorocyclohexanol.
Substitution: Formation of 5-(3,5-Dimethylphenyl)-3-methoxyphenol or 5-(3,5-Dimethylphenyl)-3-tert-butylphenol.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-3-fluorophenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for the development of novel drugs targeting specific biological pathways.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties like thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery and development.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into molecular mechanisms and potential drug targets.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.
At the molecular level, the compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate enzymatic activity and affect downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenol: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.
3,5-Dimethylphenol: Lacks the fluorine atom, affecting its biological activity and interactions.
4-Fluoro-3,5-dimethylphenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior and applications.
Uniqueness
5-(3,5-Dimethylphenyl)-3-fluorophenol is unique due to the presence of both the fluorine atom and the dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The fluorine atom enhances its metabolic stability and lipophilicity, while the dimethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNOIBTMUKFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684136 |
Source
|
Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-61-1 |
Source
|
Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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